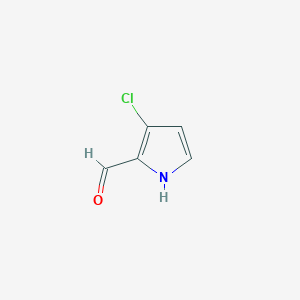

3-chloro-1H-pyrrole-2-carbaldehyde

描述

Significance of the Pyrrole (B145914) Nucleus in Heterocyclic Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle, comprising four carbon atoms and one nitrogen atom. numberanalytics.combritannica.com Its structure is characterized by a planar, five-membered ring where the nitrogen atom's lone pair of electrons participates in the π-electron system, resulting in a total of six π-electrons that satisfy Hückel's rule for aromaticity. numberanalytics.comguidechem.comlibretexts.org This aromatic character is central to its stability and reactivity. numberanalytics.com

First discovered in 1834, the pyrrole nucleus has become a cornerstone of heterocyclic chemistry due to its prevalence in nature and its versatility as a synthetic building block. numberanalytics.com The pyrrole ring system is a key structural motif in a vast array of biologically crucial molecules. Notable examples include heme, the core of hemoglobin; chlorophyll, essential for photosynthesis; and vitamin B12. britannica.comguidechem.com Furthermore, various alkaloids, which are nitrogen-containing organic compounds produced by plants, also feature the pyrrole scaffold. britannica.com

In the realm of medicine and agriculture, synthetic pyrrole derivatives have demonstrated significant pharmacological activity. guidechem.com They are integral to the structure of numerous pharmaceuticals, such as the cholesterol-lowering drug Atorvastatin and the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin. numberanalytics.comslideshare.net The wide distribution of these compounds in nature and their extensive application in synthetic chemistry underscore the profound significance of the pyrrole nucleus. guidechem.com

Contextualizing 3-chloro-1H-pyrrole-2-carbaldehyde within Substituted Pyrrole Frameworks

This compound is a derivative of pyrrole distinguished by two key substituents: a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the 2-position. These substitutions significantly influence the molecule's chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

The parent compound, pyrrole-2-carbaldehyde, is a known entity in organic chemistry, and methods for its synthesis, such as the Vilsmeier-Haack reaction on pyrrole, are well-established. orgsyn.orgnih.gov The introduction of a halogen, in this case, chlorine, onto the pyrrole ring creates a "halogen-doped" building block. nih.gov Halogenated heterocycles are of particular interest because the halogen atom can serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, which are powerful tools for constructing complex molecules. nih.gov

The presence of both the electron-withdrawing formyl group and the halogen on the pyrrole ring modifies the electron density and reactivity profile of the aromatic system. This dual functionalization provides multiple sites for subsequent chemical transformations, positioning this compound as a versatile precursor for the synthesis of more elaborate pyrrole-containing structures. bldpharm.com

Overview of Research Trajectories for Formyl- and Halogenated Pyrroles

Current research involving formyl- and halogenated pyrroles is vibrant and follows several key trajectories, primarily driven by their utility in medicinal chemistry and materials science.

Formyl-substituted pyrroles (Pyrrole Carbaldehydes): Research into pyrrole-2-carbaldehydes and their derivatives is often focused on their natural origins and biological activities. mdpi.com These compounds are found in various natural sources, including fungi and plants, and are also formed during the Maillard reaction between amino acids and reducing sugars. mdpi.com Synthetic chemists are developing novel and more efficient methods for their preparation. For example, recent advancements include copper-catalyzed oxidative annulation reactions to build the pyrrole-2-carbaldehyde skeleton from simpler starting materials, avoiding harsh oxidants and improving sustainability. organic-chemistry.org These compounds serve as crucial intermediates in the synthesis of complex natural products and pharmacologically active molecules. mdpi.comgoogle.com

Halogenated Pyrroles: The introduction of halogens to the pyrrole scaffold is a key strategy in drug discovery. nih.gov Halogenated pyrrolo[3,2-d]pyrimidines, for instance, have been shown to possess significant antiproliferative activities against cancer cell lines. nih.gov Research has demonstrated that the type and position of the halogen can dramatically influence biological potency. nih.gov Synthetic methodologies focus on creating a diverse repertoire of halogenated pyrrole building blocks. nih.gov These studies often involve the selective halogenation of pre-existing pyrrole systems or the construction of the halogenated ring from acyclic precursors. nih.gov The resulting halogenated pyrroles are frequently used in the synthesis of targeted therapeutic agents.

The convergence of these two research areas in a single molecule, this compound, provides a powerful tool for chemists to explore new chemical space and develop novel compounds with potential applications in various scientific fields.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBJFPAIJPKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461138 | |

| Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56164-42-2 | |

| Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1h Pyrrole 2 Carbaldehyde

Chlorination Strategies for Pyrrole-2-carbaldehydes

This synthetic pathway begins with the commercially available or readily synthesized 1H-pyrrole-2-carbaldehyde. The core of this strategy lies in the selective introduction of a chlorine atom at the C3 position of the pyrrole (B145914) ring. The electron-withdrawing nature of the formyl group at C2 influences the regioselectivity of the electrophilic chlorination reaction.

Direct Halogenation Approaches Utilizing Thionyl Chloride

Thionyl chloride (SOCl₂) is a frequently used reagent for the chlorination of aromatic and heteroaromatic systems. In the context of synthesizing 3-chloro-1H-pyrrole-2-carbaldehyde, thionyl chloride can act as an electrophilic chlorinating agent. The reaction is typically conducted in an inert solvent. While thionyl chloride is effective, it can lead to the formation of dichlorinated byproducts, and careful control of reaction conditions is necessary to achieve selective monochlorination. researchgate.net It has been suggested that thionyl chloride can function as an electrophilic agent, targeting electron-rich positions in aromatic rings. researchgate.net

Application of Phosphorus Pentachloride in Pyrrole Chlorination

Phosphorus pentachloride (PCl₅) is another potent reagent for chlorination reactions. masterorganicchemistry.com Its utility extends to the conversion of carboxylic acids to acid chlorides and can also be employed for the chlorination of aromatic rings. masterorganicchemistry.com In a manner similar to thionyl chloride, PCl₅ can provide an electrophilic chlorine source for the substitution on the pyrrole ring of pyrrole-2-carbaldehyde. The reactivity of PCl₅ demands precise control over stoichiometry and temperature to prevent unwanted side reactions and ensure the desired 3-chloro product is obtained in good yield. While not specifically detailed for pyrrole-2-carbaldehyde, a modified Vilsmeier-Haack procedure using PCl₅ instead of POCl₃ has been developed for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides, highlighting its utility as a chlorinating agent in heterocyclic synthesis. researchgate.netfigshare.com

Mechanistic Considerations in Electrophilic Aromatic Substitution on Pyrrole

The chlorination of pyrrole-2-carbaldehyde proceeds via an electrophilic aromatic substitution mechanism. Pyrrole is an electron-rich heterocycle and is generally more reactive than benzene (B151609) towards electrophiles. onlineorganicchemistrytutor.com Electrophilic attack preferentially occurs at the C2 (or α) position due to the formation of a more stable carbocation intermediate, which can be stabilized by three resonance structures. onlineorganicchemistrytutor.comvedantu.comquora.com Attack at the C3 (or β) position results in a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.comvedantu.com

However, in pyrrole-2-carbaldehyde, the C2 position is already substituted with an electron-withdrawing formyl group. This group deactivates the ring, particularly the adjacent positions, towards electrophilic attack. Consequently, the incoming electrophile (in this case, an electrophilic chlorine species) is directed to the available positions on the ring. The mechanism involves the attack of the pyrrole's π-electron system on the electrophile, forming a resonance-stabilized sigma complex. Subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product.

Formylation Routes for Halogenated Pyrroles

An alternative and often more regioselective approach to this compound involves introducing the formyl group onto a pyrrole ring that already contains a chlorine atom at the 3-position.

Synthesis via Formylation of 3-chloro-1H-pyrrole Precursors

This method relies on the availability of 3-chloro-1H-pyrrole as the starting material. The formylation of this precursor can then be carried out using standard formylating agents. The chlorine atom at the C3 position influences the regioselectivity of the formylation, directing the incoming electrophile primarily to the adjacent and activated C2 position. The success of this route is contingent on the efficient synthesis and handling of the 3-chloro-1H-pyrrole intermediate.

Exploration of Vilsmeier-Haack and Related Formylation Reactions

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrroles. jk-sci.comorganic-chemistry.orgyoutube.comchemtube3d.comwikipedia.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comyoutube.com

The mechanism proceeds in several steps:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. youtube.comwikipedia.org

Electrophilic attack: The electron-rich 3-chloro-1H-pyrrole attacks the Vilsmeier reagent. jk-sci.com

Intermediate formation: This attack leads to the formation of an iminium intermediate. youtube.com

Hydrolysis: Subsequent hydrolysis of the iminium ion during aqueous workup yields the final aldehyde product, this compound. jk-sci.comyoutube.comwikipedia.org

The Vilsmeier-Haack reaction is renowned for its high yields and excellent regioselectivity, making it a preferred method for the synthesis of many pyrrole-2-carbaldehydes. orgsyn.org For instance, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate using Vilsmeier-Haack conditions (POCl₃/DMF) has been reported, demonstrating its applicability to halogenated pyrroles. nih.gov

Data Tables

Table 1: Reagents for Synthetic Methodologies

| Synthetic Step | Reagent | Function |

| Chlorination | Thionyl chloride (SOCl₂) | Chlorinating Agent researchgate.net |

| Chlorination | Phosphorus pentachloride (PCl₅) | Chlorinating Agent researchgate.net |

| Formylation | N,N-Dimethylformamide (DMF) | Vilsmeier Reagent Precursor jk-sci.com |

| Formylation | Phosphorus oxychloride (POCl₃) | Vilsmeier Reagent Precursor jk-sci.com |

Table 2: General Conditions for Vilsmeier-Haack Formylation

| Parameter | Condition | Reference |

| Reagents | DMF, POCl₃ (or other acid chloride) | jk-sci.com |

| Reactant Type | Electron-Rich Aromatic or Heteroaromatic | jk-sci.com |

| Solvent | Halogenated Hydrocarbon, DMF, or POCl₃ | jk-sci.com |

| Temperature | 0 °C to 80 °C | jk-sci.com |

Multi-step Synthetic Sequences

Multi-step syntheses are fundamental to creating complex molecules like this compound, allowing for precise installation of functional groups and control over the final molecular architecture.

Preparation from Advanced Intermediates via Tosylation

The use of a tosyl (p-toluenesulfonyl) group is a common strategy in pyrrole chemistry, primarily to protect the nitrogen atom (N-H) of the pyrrole ring. This protection facilitates subsequent reactions that might otherwise be complicated by the acidic N-H proton or undesired side reactions. The synthesis of this compound can be envisioned through a sequence involving a tosylated intermediate.

A general approach involves the initial N-tosylation of a suitable pyrrole precursor, followed by electrophilic chlorination and formylation, and concluding with the removal of the tosyl protecting group. For instance, research has demonstrated the synthesis of complex pyrrole carbaldehydes, such as 2-(5-Chloro-1-tosyl-1H-indol-3-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, from tosylated and chlorinated precursors. rsc.org This underscores the viability of using such intermediates.

The direct sulfonylation of N-aryl pyrroles has been achieved using tosyl chloride under solvent-free conditions, yielding a mixture of 2- and 3-tosyl isomers. mdpi.com Following protection, the key steps would be the introduction of the chlorine and aldehyde functionalities. Chlorination of pyrrole esters can yield a mixture of mono-, di-, and trichlorinated products. researchgate.net The Vilsmeier-Haack reaction is a standard method for introducing the formyl group onto the pyrrole ring. organic-chemistry.orgijpcbs.comjk-sci.comchemistrysteps.comwikipedia.org The final step, deprotection, would remove the tosyl group to yield the target compound.

A plausible synthetic sequence is outlined below:

N-Tosylation: Reaction of pyrrole-2-carbaldehyde or a derivative with tosyl chloride.

Chlorination: Introduction of a chlorine atom at the 3-position using a chlorinating agent like N-chlorosuccinimide (NCS).

Deprotection: Removal of the tosyl group under basic conditions to yield this compound.

Reduction-Based Synthesis from Carboxylic Acid Derivatives

One of the most direct and widely employed methods for synthesizing aldehydes is the partial reduction of carboxylic acid derivatives, such as esters or acyl chlorides. This strategy is highly applicable to the synthesis of this compound, especially given the commercial availability of its corresponding carboxylic acid and ester precursors. sigmaaldrich.combldpharm.com

The key transformation is the reduction of the ester functionality of a compound like methyl 3-chloro-1H-pyrrole-2-carboxylate to an aldehyde, without over-reduction to the corresponding alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. wikipedia.org It is a powerful, sterically hindered, and electrophilic reducing agent that can efficiently reduce esters to aldehydes, particularly when the reaction is carried out at low temperatures (e.g., -78 °C) with a controlled stoichiometry. masterorganicchemistry.comyoutube.com The low temperature is crucial to prevent the further reduction of the newly formed, reactive aldehyde. masterorganicchemistry.com

The general mechanism involves the coordination of the electrophilic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. youtube.com This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to release the desired aldehyde.

| Precursor | Reducing Agent | Key Conditions | Product |

| Methyl 3-chloro-1H-pyrrole-2-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | 1.0-1.2 equivalents, Toluene, -78 °C | This compound |

| Ethyl 3-chloro-1H-pyrrole-2-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | 1.0-1.2 equivalents, Toluene, -78 °C | This compound |

| 3-chloro-1H-pyrrole-2-carbonyl chloride | Lithium tri-tert-butoxyaluminum hydride | 1.0 equivalent, THF, -78 °C | This compound |

This table presents common reduction-based approaches to the target aldehyde from its carboxylic acid derivatives.

Approaches Involving Pyridine (B92270) N-Oxide Precursors

While less conventional, synthetic routes involving the rearrangement or ring contraction of six-membered heterocyclic rings like pyridine N-oxides offer an intriguing pathway to five-membered rings such as pyrroles. wikipedia.org Photolysis of pyridine N-oxides, for example, has been reported to yield 2-acylpyrroles, although often in low yields. researchgate.net

The mechanism of such transformations can be complex. One proposed pathway involves the photochemical conversion of the pyridine N-oxide to a benzoxazepine intermediate, which can then undergo ring-opening and subsequent ring-closure under acidic conditions. researchgate.net Other studies have explored the reaction of pyridine with excited nitrogen atoms, which proceeds through seven-membered ring structures that subsequently contract to form pyrrole-based products. bohrium.com Electrochemical methods have also been developed for the ring contraction of Hantzsch esters and their pyridine derivatives to yield polysubstituted pyrroles. rsc.org

Though not a standard industrial method for producing this compound, the use of pyridine N-oxide precursors represents a field of active research in skeletal editing and provides a potential, albeit challenging, route to the pyrrole core. researchgate.netosaka-u.ac.jp

Derivations from Nitrile and Amino Acid Precursors in Pyrrole Ring Formation

Several classic named reactions in organic chemistry build the pyrrole ring from acyclic precursors, including those derived from nitriles and amino acids. These methods are powerful for creating substituted pyrroles that can be further elaborated to the target compound.

The Barton-Zard reaction is a cornerstone of pyrrole synthesis. wikipedia.org It involves the condensation of a nitroalkene with an α-isocyanoacetate (an isocyanide derivative) under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.com The isocyanoacetate can be prepared from corresponding amino acid esters (e.g., from glycine). The reaction proceeds through a Michael addition, followed by cyclization and elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org This method could be used to construct a pyrrole ring that is subsequently chlorinated and formylated.

The Van Leusen pyrrole synthesis is another versatile method that utilizes tosylmethyl isocyanide (TosMIC). researchgate.netnih.gov This reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor). The resulting dihydro-pyrrole intermediate eliminates p-toluenesulfinic acid to yield the pyrrole. This method is highly effective for preparing 3,4-disubstituted pyrroles. researchgate.net

Amino acids themselves are the natural biosynthetic precursors for the pyrrole ring in many biological systems, highlighting their role as fundamental building blocks. mdpi.com

| Named Reaction | Key Precursors | Mechanism Highlights | Relevance to Target |

| Barton-Zard Reaction | Nitroalkene, α-Isocyanoacetate | Michael addition, cyclization, nitro group elimination. wikipedia.org | Forms the core pyrrole ring from acyclic components. |

| Van Leusen Reaction | Michael acceptor (e.g., α,β-unsaturated ketone), Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition, elimination of toluenesulfinic acid. researchgate.net | Versatile for creating variously substituted pyrroles. |

This table summarizes key named reactions used in pyrrole ring formation.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on catalytic methods and green principles, aiming for higher efficiency, reduced waste, and milder reaction conditions. The synthesis of this compound can benefit significantly from these approaches.

The Vilsmeier-Haack reaction is a classic catalytic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. organic-chemistry.orgjk-sci.com The reaction uses a catalytic amount of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.org This electrophilic species attacks the pyrrole ring, leading to the formation of an iminium salt, which is then hydrolyzed during workup to yield the aldehyde. jk-sci.comwikipedia.org This method is highly effective for introducing the C2-aldehyde group onto the pyrrole ring.

Green chemistry principles can be applied to many of the established pyrrole syntheses. For example, the Barton-Zard reaction has been developed using greener solvents like ethanol (B145695) and milder bases such as potassium carbonate. mdpi.com Similarly, mechanochemical (solvent-free) versions of the Van Leusen reaction have been reported, offering good yields and reducing solvent waste. organic-chemistry.org

A cutting-edge example of a green approach is the enzymatic synthesis of pyrrole-2-carbaldehyde. Researchers have successfully used a coupled enzyme system, combining a UbiD-type decarboxylase from Pseudomonas aeruginosa with a carboxylic acid reductase (CAR), to achieve the carboxylation of pyrrole using CO₂ as a C1 source, followed by reduction to the aldehyde. mdpi.com This biocatalytic approach operates under ambient conditions and represents a highly sustainable route to the parent aldehyde. While not yet demonstrated for the chlorinated analogue, this enzymatic CO₂ fixation technology holds significant promise for future green syntheses of functionalized pyrroles. mdpi.com

Reactivity and Transformations of 3 Chloro 1h Pyrrole 2 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is the primary site of reactivity in 3-chloro-1H-pyrrole-2-carbaldehyde, undergoing oxidation, reduction, nucleophilic additions, and condensation reactions, among others.

Aldehydes are readily oxidized to their corresponding carboxylic acids, and this compound is no exception. Strong oxidizing agents are typically employed for this transformation.

Potassium Permanganate (B83412) (KMnO4): As a powerful oxidizing agent, KMnO4 can effectively convert this compound into 3-chloro-1H-pyrrole-2-carboxylic acid. libretexts.orgmasterorganicchemistry.compressbooks.pub The reaction is often carried out under basic or neutral conditions, followed by an acidic workup to yield the final carboxylic acid. libretexts.orgpressbooks.pub Exhaustive oxidation with KMnO4 will proceed until a carboxylic acid is formed. libretexts.org

Chromium Trioxide (CrO3): In the presence of an acidic medium, such as aqueous sulfuric acid (Jones reagent), chromium trioxide is another classic reagent for oxidizing primary alcohols and aldehydes to carboxylic acids. pressbooks.pubyoutube.com This method would yield 3-chloro-1H-pyrrole-2-carboxylic acid from the starting aldehyde.

| Reagent | Product | Conditions |

| Potassium Permanganate (KMnO4) | 3-chloro-1H-pyrrole-2-carboxylic acid | Basic or neutral, then acidic workup |

| Chromium Trioxide (CrO3) / H2SO4 | 3-chloro-1H-pyrrole-2-carboxylic acid | Acidic (e.g., Jones conditions) |

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic synthesis, typically achieved with hydride-based reducing agents.

Sodium Borohydride (B1222165) (NaBH4): This is a mild and selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.comkhanacademy.org The reaction of this compound with NaBH4, usually in an alcoholic solvent like methanol or ethanol (B145695), followed by an acidic or aqueous workup, yields (3-chloro-1H-pyrrol-2-yl)methanol. masterorganicchemistry.comyoutube.com

Lithium Aluminium Hydride (LiAlH4): A much stronger reducing agent than NaBH4, LiAlH4 also efficiently reduces aldehydes to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful workup procedure to quench the excess reagent and protonate the resulting alkoxide. LiAlH4 is less selective than NaBH4 and will also reduce other functional groups like esters and carboxylic acids. masterorganicchemistry.com

| Reagent | Product | Typical Solvents |

| Sodium Borohydride (NaBH4) | (3-chloro-1H-pyrrol-2-yl)methanol | Methanol, Ethanol |

| Lithium Aluminium Hydride (LiAlH4) | (3-chloro-1H-pyrrol-2-yl)methanol | Diethyl ether, THF |

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgyoutube.com This makes it a prime target for attack by nucleophiles. In nucleophilic addition reactions, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is then typically protonated to give an alcohol. libretexts.orglibretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and fewer electron-donating alkyl groups. youtube.comyoutube.com

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to an alkoxide intermediate that is subsequently protonated. libretexts.orgyoutube.com

| Nucleophile (Nu-) | Intermediate Product | Final Product (after protonation) |

| Cyanide (CN-) | Cyanohydrin alkoxide | 2-(3-chloro-1H-pyrrol-2-yl)-2-hydroxyacetonitrile (a cyanohydrin) |

| Hydrosulfite (HSO3-) | Bisulfite adduct | Sodium (3-chloro-1H-pyrrol-2-yl)(hydroxy)methanesulfonate |

| Alcohol (ROH) | Hemiacetal | Acetal (with excess alcohol and acid catalyst) |

Aldehydes undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is typically reversible and often catalyzed by a small amount of acid. masterorganicchemistry.com To drive the reaction to completion, water is often removed from the reaction mixture. nih.gov

For this compound, the reaction with a generic primary amine (R-NH2) would proceed as follows:

| Reactant | Catalyst | Product |

| Primary Amine (R-NH2) | Acid (catalytic) | N-(3-chloro-1H-pyrrol-2-ylmethylene)alkan-1-amine (Imine) |

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com The addition of a Grignard reagent to this compound results in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com The reaction mechanism involves the nucleophilic attack of the carbanion-like R group from the Grignard reagent on the electrophilic carbonyl carbon. youtube.comyoutube.com

| Reagent | Intermediate Product | Final Product (after acidic workup) |

| Grignard Reagent (R-MgX) | Magnesium alkoxide | 1-(3-chloro-1H-pyrrol-2-yl)-1-alkanol (Secondary Alcohol) |

| Organolithium Reagent (R-Li) | Lithium alkoxide | 1-(3-chloro-1H-pyrrol-2-yl)-1-alkanol (Secondary Alcohol) |

These reactions are powerful tools for carbon-carbon bond formation where aldehydes play a key role.

Baylis-Hillman Reaction: This is a reaction between an aldehyde and an activated alkene (e.g., acrylates, acrylonitrile) catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine. organic-chemistry.orgnrochemistry.comwikipedia.org The product is a functionalized allylic alcohol. wikipedia.org this compound can serve as the aldehyde component in this reaction, reacting with an activated alkene to form a densely functionalized molecule. nrochemistry.comrsc.org

Stetter Reaction: The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgorganic-chemistry.org This reaction is an example of umpolung (polarity reversal), where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile. wikipedia.orgnih.gov This transformation leads to the synthesis of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org this compound could be employed as the aldehyde source in a Stetter reaction to generate valuable 1,4-dicarbonyl structures. nih.gov

| Reaction | Key Reactants | Catalyst | Product Type |

| Baylis-Hillman | Activated Alkene | Tertiary Amine (e.g., DABCO) or Phosphine | Allylic Alcohol |

| Stetter | Michael Acceptor (α,β-unsaturated compound) | Thiazolium salt or Cyanide | 1,4-Dicarbonyl Compound |

Reactions Involving the Chloro Substituent

The chloro group at the 3-position of the pyrrole (B145914) ring is a key site for functionalization, enabling a variety of substitution and coupling reactions.

The chloro substituent on the pyrrole ring can be displaced by various nucleophiles, a reaction that is generally facilitated by the electron-withdrawing nature of the adjacent carbaldehyde group. While specific studies on this compound are not extensively documented, the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems suggest that this compound would readily react with nucleophiles like amines and thiols.

The reaction with amines would be expected to yield 3-amino-1H-pyrrole-2-carbaldehyde derivatives. The reaction conditions would likely involve heating the chloropyrrole with an excess of the amine, potentially in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Similarly, reaction with thiols would lead to the formation of 3-(alkylthio)- or 3-(arylthio)-1H-pyrrole-2-carbaldehyde derivatives. These reactions are typically carried out in the presence of a base, such as sodium or potassium hydroxide, which deprotonates the thiol to form the more nucleophilic thiolate anion.

| Nucleophile | Product Structure | Reaction Conditions (Anticipated) |

| Primary Amine (R-NH₂) | 3-(Alkylamino)-1H-pyrrole-2-carbaldehyde | Heat, excess amine, optional base |

| Secondary Amine (R₂NH) | 3-(Dialkylamino)-1H-pyrrole-2-carbaldehyde | Heat, excess amine, optional base |

| Thiol (R-SH) | 3-(Alkylthio)-1H-pyrrole-2-carbaldehyde | Base (e.g., NaOH, KOH), solvent (e.g., ethanol, DMF) |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro substituent in this compound serves as a suitable handle for such transformations.

The Suzuki-Miyaura coupling would involve the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond at the 3-position of the pyrrole ring, leading to 3-aryl- or 3-vinyl-1H-pyrrole-2-carbaldehyde derivatives. The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, base, and solvent.

The Stille coupling offers an alternative method for carbon-carbon bond formation, utilizing an organotin reagent as the coupling partner. The reaction of this compound with an organostannane in the presence of a palladium catalyst would yield the corresponding 3-substituted pyrrole-2-carbaldehyde. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-1H-pyrrole-2-carbaldehyde |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 3-Substituted-1H-pyrrole-2-carbaldehyde |

The chloro group of this compound can be removed through reactions with reducing metals. This dehalogenation reaction is a useful transformation for the synthesis of the parent 2-formylpyrrole or for subsequent functionalization at the 3-position. A common method for such reductions is the use of zinc dust in the presence of an acid, such as acetic acid. The reaction proceeds via a reductive cleavage of the carbon-chlorine bond. Other reducing systems, such as sodium in liquid ammonia (B1221849) (Birch reduction conditions), could also potentially effect the reduction of the chloro group, although this might also lead to reduction of the pyrrole ring itself, particularly in electron-deficient systems. pu.ac.ke

| Reducing Agent | Product | Reaction Conditions |

| Zn/CH₃COOH | 1H-Pyrrole-2-carbaldehyde | Acetic acid, heat |

| Na/NH₃ | 1H-Pyrrole-2-carbaldehyde and/or reduced pyrrole ring | Liquid ammonia, proton source (e.g., ethanol) |

Reactions at the Pyrrole Ring

The pyrrole ring in this compound is susceptible to various transformations, including electrophilic substitution and functionalization at the nitrogen atom.

Pyrrole is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. The presence of the electron-withdrawing carbaldehyde group at the 2-position and the chloro group at the 3-position deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. However, under appropriate conditions, substitution can still occur. The directing effects of the existing substituents will influence the position of the incoming electrophile. The formyl group is a meta-director in benzene (B151609) chemistry, but in the five-membered pyrrole ring, its deactivating effect is felt throughout the ring. The chloro group is an ortho, para-director. Therefore, electrophilic substitution is most likely to occur at the C4 or C5 position.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the pyrrole ring.

The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons and can act as a nucleophile. This allows for functionalization at the N1 position through reactions such as alkylation and acylation.

N-Alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the pyrrole nitrogen to form the more nucleophilic pyrrolide anion, which then attacks the alkyl halide.

N-Acylation involves the introduction of an acyl group onto the nitrogen atom. This is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. N-acylation can serve as a method to protect the pyrrole nitrogen or to introduce further functionality into the molecule.

| Reaction | Reagent | Base (Typical) | Product |

| N-Alkylation | Alkyl halide (R-X) | NaH, K₂CO₃ | 1-Alkyl-3-chloro-1H-pyrrole-2-carbaldehyde |

| N-Acylation | Acid chloride (R-COCl) | Pyridine, Et₃N | 1-Acyl-3-chloro-1H-pyrrole-2-carbaldehyde |

Rearrangement Reactions and Mechanism Studies

The study of rearrangement reactions provides valuable insights into the stability of intermediates and the electronic properties of molecules. For pyrrole derivatives, various rearrangements can occur, often triggered by acid, base, or thermal conditions.

While specific research on the rearrangement of this compound is limited, the reactivity of related pyrrole and indole carboxaldehydes in the presence of N-heterocyclic carbenes (NHCs) offers a potential pathway for transformation. An NHC-catalyzed desulfonylative Smiles rearrangement has been reported for such systems. acs.org This reaction proceeds through the formation of a Breslow intermediate, which then undergoes a Smiles rearrangement via a Meisenheimer intermediate. acs.org Subsequent loss of sulfur dioxide and regeneration of the catalyst yield a 2-aroyl pyrrole. acs.org

The proposed mechanism for such a rearrangement, if applied to a suitably derivatized this compound, would involve the initial addition of the NHC to the aldehyde. The resulting intermediate would then undergo an intramolecular nucleophilic aromatic substitution, with a suitable N-arenesulfonamide group, followed by desulfonylation to yield the rearranged product.

The table below outlines the key steps in the proposed NHC-catalyzed Smiles rearrangement.

| Step | Description | Intermediate |

| 1 | Deprotonation to generate the N-heterocyclic carbene (NHC). | N-heterocyclic carbene |

| 2 | Nucleophilic attack of the NHC on the pyrrole-2-carbaldehyde. | Breslow intermediate |

| 3 | Intramolecular nucleophilic aromatic substitution (Smiles rearrangement). | Meisenheimer intermediate |

| 4 | Elimination of sulfur dioxide. | Rearranged intermediate |

| 5 | Regeneration of the NHC catalyst. | 2-Aroyl pyrrole product |

Further research, including detailed mechanistic studies employing techniques such as isotopic labeling and computational analysis, would be necessary to fully elucidate the potential rearrangement pathways available to this compound and the specific influence of the chloro substituent on the reaction kinetics and outcomes.

Derivatization and Functionalization of 3 Chloro 1h Pyrrole 2 Carbaldehyde

Synthesis of Substituted Pyrrole (B145914) Analogs

The secondary amine of the pyrrole ring is a key site for functionalization. N-alkylation and N-acylation introduce substituents that can modulate the electronic properties, solubility, and steric profile of the molecule, as well as provide a handle for further synthetic transformations.

General strategies for the N-substitution of pyrroles often involve deprotonation with a suitable base followed by reaction with an electrophile, such as an alkyl halide or an acyl chloride. For instance, highly regioselective N-substitution of pyrrole can be achieved using alkyl halides, sulfonyl chlorides, or benzoyl chloride in ionic liquids, which serve as both solvent and promoter. Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form N-acylpyrroles. The use of O-substituted carbamates can similarly yield N-alkoxycarbonyl pyrroles, which are valuable intermediates for further functionalization.

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF, THF) | N-Alkylpyrrole |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | N-Acylpyrrole |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | N-Sulfonylpyrrole |

| N-Alkoxycarbonylation | O-Substituted carbamate, 2,5-Dimethoxytetrahydrofuran | N-Alkoxycarbonyl pyrrole |

This table presents generalized strategies for the N-functionalization of pyrroles.

The aldehyde functionality at the C2 position is a crucial gateway for constructing more elaborate molecular architectures. Standard aldehyde chemistry can be readily applied to 3-chloro-1H-pyrrole-2-carbaldehyde to generate a diverse range of derivatives.

Key transformations include:

Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide. This introduces a new functional group for amide or ester formation.

Reduction: Reduction of the aldehyde to a hydroxymethyl group can be accomplished with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be used in ether or ester synthesis.

Condensation Reactions: The aldehyde readily participates in condensation reactions. For example, the Claisen-Schmidt condensation with various substituted acetophenones can yield chalcone (B49325) derivatives, which are precursors to other heterocyclic systems like pyrazolines.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the formyl group into a variety of substituted alkenes, enabling carbon chain extension and the introduction of new functionalities.

These modifications are instrumental in building complex scaffolds, such as those found in natural products and pharmacologically active compounds.

Generation of Pyrrole-Containing Heterocycles

The strategic placement of reactive functional groups on the this compound core makes it an ideal starting material for the synthesis of more complex heterocyclic structures, including bicyclic and polycyclic systems.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.

Given its aldehyde functionality, this compound is a suitable substrate for the Ugi reaction. This allows for the rapid assembly of peptidomimetic structures incorporating the pyrrole moiety. The reaction introduces significant molecular diversity in a single, atom-economical step.

| Component | Example Reactant | Role |

| Aldehyde | This compound | Carbonyl component |

| Amine | Aniline or Benzylamine | Amino component |

| Carboxylic Acid | Acetic Acid or Benzoic Acid | Carboxyl component |

| Isocyanide | Cyclohexyl isocyanide or tert-Butyl isocyanide | Isocyanide component |

This table illustrates the components of a potential Ugi reaction involving this compound.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction used to prepare dihydropyridine derivatives. wikipedia.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.orgnih.gov The resulting 1,4-dihydropyridine (B1200194) core is a privileged scaffold in medicinal chemistry, most notably found in a class of calcium channel blockers. wikipedia.org

While specific examples utilizing this compound in the Hantzsch synthesis are not widely documented, the reaction is known to be compatible with a variety of aldehydes, including heteroaromatic aldehydes. For instance, 5-bromothiophene-2-carboxaldehyde has been successfully employed in Hantzsch reactions to produce the corresponding thienyl-substituted dihydropyridines. nih.gov This suggests a strong potential for this compound to act as the aldehyde component, leading to the formation of novel pyrrole-substituted dihydropyridine systems.

| Component | Example Reactant |

| Aldehyde | This compound |

| β-Ketoester (2 eq.) | Ethyl acetoacetate |

| Nitrogen Source | Ammonium acetate |

This table outlines the typical components for a Hantzsch dihydropyridine synthesis using this compound as the aldehyde component.

The functional groups of this compound can be utilized to construct fused ring systems, where the pyrrole ring is annulated with another heterocyclic or carbocyclic ring. Such structures are of significant interest in materials science and medicinal chemistry.

One established strategy involves the conversion of pyrrole carbaldehydes into precursors for intramolecular cyclization reactions. For example, N-arylpyrrole carbaldehydes can undergo a sequence of reactions to yield fused scaffolds like pyrroloquinolines. rsc.org This often involves an initial condensation or addition reaction at the formyl group, followed by a ring-closing step to form the new fused ring. The practical utility of this approach has been demonstrated at the gram-scale for producing diverse bioactive fused heterocyclic scaffolds. rsc.org

Preparation of Advanced Organic Intermediates

The presence of both a chloro substituent and a formyl group on the pyrrole ring makes this compound a versatile starting material for the synthesis of more complex molecular architectures. The following sections detail key transformations for its elaboration.

The aldehyde group of this compound is a prime site for nucleophilic addition reactions, providing a direct route to extend the carbon framework and introduce new functional groups. Among these, the addition of acetylides is a powerful method for the formation of propargyl alcohols, which are themselves versatile intermediates in organic synthesis.

The reaction involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to generate a highly nucleophilic acetylide anion. This anion then readily attacks the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde. To prevent undesired side reactions, such as deprotonation of the pyrrole NH, it is common practice to first protect the nitrogen atom with a suitable protecting group, for instance, a tosyl (Ts) or a triisopropylsilyl (TIPS) group.

A general scheme for the acetylide addition to N-protected this compound is as follows:

Scheme 1: Acetylide Addition to N-Protected this compound

Initially, the pyrrole nitrogen is protected. Subsequently, a terminal alkyne is treated with a strong base to form the acetylide nucleophile, which then reacts with the aldehyde to yield a secondary propargyl alcohol after an aqueous workup.

The stereochemical outcome of this addition can be influenced by the use of chiral ligands or auxiliaries, leading to stereoselective transformations. For instance, the use of a chiral catalyst can favor the formation of one enantiomer of the resulting propargyl alcohol over the other. This is of significant importance in the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Table 1: Representative Conditions for Acetylide Addition

| Entry | Alkyne | Base | Solvent | Temperature (°C) | Protecting Group (PG) | Expected Product |

| 1 | Phenylacetylene | n-BuLi | THF | -78 to 0 | Tosyl | 1-(3-chloro-1-tosyl-1H-pyrrol-2-yl)-3-phenylprop-2-yn-1-ol |

| 2 | Trimethylsilylacetylene | EtMgBr | Ether | 0 to r.t. | TIPS | 1-(3-chloro-1-(triisopropylsilyl)-1H-pyrrol-2-yl)-3-(trimethylsilyl)prop-2-yn-1-ol |

| 3 | 1-Hexyne | LDA | THF | -78 | SEM | 1-(3-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)oct-2-yn-1-ol |

This table presents hypothetical yet plausible conditions for the acetylide addition to N-protected this compound based on standard laboratory practices for similar substrates.

The secondary propargyl alcohols obtained from the acetylide addition can be further functionalized. A particularly useful transformation is the removal of the hydroxyl group, which can be efficiently achieved through a Barton-McCombie deoxygenation. organic-chemistry.orgnrochemistry.com This radical-based reaction replaces a hydroxyl group with a hydrogen atom, effectively converting an alcohol into an alkane. organic-chemistry.orgnrochemistry.com

The Barton-McCombie reaction proceeds in two main steps. libretexts.orgnih.gov First, the alcohol is converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. organic-chemistry.orglibretexts.org This is typically achieved by reacting the alcohol with sodium hydride, carbon disulfide, and then methyl iodide to form an S-methyl xanthate. The second step involves the treatment of the thiocarbonyl derivative with a radical initiator, most commonly azobisisobutyronitrile (AIBN), and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH). organic-chemistry.orgnrochemistry.comlibretexts.org

Scheme 2: Barton-McCombie Deoxygenation of a Pyrrole Propargyl Alcohol

The propargyl alcohol is first converted to a xanthate. The xanthate then undergoes a radical-mediated deoxygenation using tributyltin hydride and a radical initiator to yield the deoxygenated product.

The driving force for this reaction is the formation of a stable tin-sulfur bond. wikipedia.org While effective, the toxicity and difficulty in removing tin-based byproducts have led to the development of alternative, less toxic hydrogen donors. wikipedia.org

Table 2: Typical Reagents for Barton-McCombie Deoxygenation

| Step | Reagent(s) | Purpose |

| 1. Thiocarbonyl Formation | NaH, CS₂, MeI | Conversion of alcohol to S-methyl xanthate |

| Phenyl chlorothionocarbonate, DMAP | Conversion of alcohol to a thionocarbonate | |

| 2. Deoxygenation | Bu₃SnH, AIBN | Hydrogen atom donor and radical initiator |

| (Me₃Si)₃SiH, AIBN | Alternative, less toxic hydrogen donor | |

| H₃PO₂, Et₃N, AIBN | Phosphinic acid-based hydrogen donor system |

This table outlines common reagents used in the two stages of the Barton-McCombie deoxygenation, offering both classical and more modern alternatives.

The application of these derivatization strategies to this compound significantly broadens its synthetic potential, allowing for the creation of a wide array of advanced organic intermediates with tailored structural features.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and their chemical environment.

Proton NMR (¹H NMR) spectroscopy is a key method for determining the structure of organic molecules by identifying the number and type of hydrogen atoms present. The spectrum provides information on the chemical environment of each proton through its chemical shift (δ), the number of neighboring protons through the multiplicity (splitting pattern), and the dihedral angle between adjacent protons through the coupling constant (J).

For 3-chloro-1H-pyrrole-2-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the aldehyde proton, and the N-H proton. The electron-withdrawing effects of the chlorine and aldehyde substituents would significantly influence the chemical shifts of the pyrrole ring protons.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H1 (N-H) | Broad singlet | Data not available | Data not available |

| H4 | Doublet | Data not available | Data not available |

| H5 | Doublet | Data not available | Data not available |

| Aldehyde CHO | Singlet | Data not available | Data not available |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, with its chemical shift indicating its chemical environment.

In the case of this compound, the ¹³C NMR spectrum would be expected to show five distinct signals, one for each of the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (chlorine, nitrogen, oxygen) and the aromaticity of the pyrrole ring.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| Aldehyde C=O | Data not available |

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the pyrrole ring, helping to confirm their assignments. For this compound, cross-peaks would be expected between the H4 and H5 protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. An HSQC spectrum would definitively link the H4 and H5 proton signals to their corresponding C4 and C5 carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₅H₄ClNO), HRMS would be able to confirm this exact elemental composition by measuring the mass of the molecular ion with high accuracy. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | Data not available |

Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are particularly useful for the analysis of complex mixtures and for the purification and identification of synthesized compounds.

In the context of this compound and its derivatives, LC-MS or UPLC-MS could be used to monitor the progress of a chemical reaction, to assess the purity of the final product, and to isolate and identify any byproducts. The mass spectrometer provides molecular weight information for each component as it elutes from the chromatography column. While these techniques are invaluable for the analysis of such compounds, specific LC-MS or UPLC-MS data for this compound is not documented in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a substituted pyrrole-2-carbaldehyde is expected to exhibit characteristic absorption bands corresponding to the N-H, C=O (carbonyl), C-Cl, and various C-H and C-N vibrations of the pyrrole ring.

For the parent compound, 1H-pyrrole-2-carbaldehyde, the gas-phase IR spectrum shows a prominent N-H stretching vibration. The carbonyl (C=O) stretching frequency is also a key diagnostic peak. The introduction of a chlorine atom at the 3-position of the pyrrole ring in this compound would be expected to influence the electronic environment of the ring and, consequently, the vibrational frequencies of its functional groups. The electron-withdrawing nature of the chlorine atom would likely shift the C=O stretching frequency to a higher wavenumber compared to the unsubstituted pyrrole-2-carbaldehyde. Furthermore, a characteristic C-Cl stretching vibration would be anticipated in the fingerprint region of the spectrum.

A comparative analysis with other substituted pyrrole-3-carbaldehydes, such as 2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, reveals strong C=O stretching absorptions in the range of 1660-1680 cm⁻¹ rsc.org. This provides a reasonable estimate for the expected carbonyl absorption of this compound.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3400 - 3200 | Broad peak, indicative of hydrogen bonding in condensed phases. |

| C-H Stretch (Aromatic) | 3150 - 3050 | Associated with the C-H bonds of the pyrrole ring. |

| C=O Stretch (Aldehyde) | 1680 - 1660 | Expected to be influenced by the electronic effect of the chlorine substituent. |

| C=C Stretch (Pyrrole Ring) | 1580 - 1450 | Multiple bands corresponding to the ring vibrations. |

| C-N Stretch (Pyrrole Ring) | 1350 - 1250 | |

| C-Cl Stretch | 800 - 600 | Characteristic absorption for the chloro substituent. |

This interactive data table provides expected IR absorption ranges for the key functional groups in this compound based on typical values for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrrole and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring. For 1H-pyrrole-2-carbaldehyde, the NIST Chemistry WebBook indicates absorption maxima that are influenced by the solvent environment.

The presence of a chlorine atom at the 3-position is expected to act as a chromophore and may cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent compound. The lone pair of electrons on the chlorine atom can participate in resonance with the pyrrole ring, potentially leading to a red shift.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 1H-Pyrrole-2-carbaldehyde | Ethanol (B145695) | 255, 290 | Not specified |

| 1H-Pyrrole-2-carbaldehyde | Cyclohexane | 283 | Not specified |

| This compound | Ethanol (Predicted) | ~260-300 | N/A |

This interactive data table presents the UV-Vis absorption data for the parent pyrrole-2-carbaldehyde and a predicted range for this compound.

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, valuable insights can be gained from the crystal structures of closely related 3-substituted pyrrole-2-carbaldehydes researchgate.net.

A study on methyl 2-formylpyrrole-3-carboxylate and 3-methoxypyrrole-2-carbaldehyde revealed that the pyrrole rings in these compounds show little distortion due to the electronic properties of the substituents researchgate.net. The crystal packing of these derivatives is characterized by the formation of hydrogen-bonded dimers through N-H···O interactions between the pyrrole N-H group and the aldehyde oxygen atom of an adjacent molecule researchgate.net.

It is highly probable that this compound would exhibit similar dimeric structures in the solid state, driven by intermolecular hydrogen bonding. The introduction of the chlorine atom at the 3-position would influence the bond lengths and angles within the pyrrole ring. For example, the C2-C3 bond length would be affected by the electronegativity of the chlorine atom. The C-Cl bond length itself would be expected to be in the typical range for a chlorine atom attached to an sp²-hybridized carbon.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| Methyl 2-formylpyrrole-3-carboxylate | Monoclinic | P2₁/c | 7.971(2) | 10.158(2) | 9.098(2) | 108.68(3) | 697.8(3) |

| 3-Methoxypyrrole-2-carbaldehyde | Monoclinic | P2₁/c | 7.426(2) | 8.824(2) | 9.576(2) | 109.43(3) | 591.2(2) |

| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

This interactive data table presents the crystallographic data for related 3-substituted pyrrole-2-carbaldehydes. Data for this compound is not available.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-chloro-1H-pyrrole-2-carbaldehyde. These methods solve the Schrödinger equation for the molecule, yielding information about its geometry, stability, and orbital energies.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations find the lowest energy conformation of the molecule by exploring the potential energy surface. The resulting optimized structure is crucial for all subsequent computational analyses, as it represents the most probable structure of the molecule in the gas phase.

Illustrative Data Table: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C3-Cl | ~1.73 Å |

| Bond Length | C2-C(aldehyde) | ~1.46 Å |

| Bond Length | C(aldehyde)=O | ~1.22 Å |

| Bond Angle | N1-C2-C3 | ~108.5° |

| Bond Angle | C2-C3-C4 | ~107.0° |

| Bond Angle | C2-C3-Cl | ~125.0° |

| Dihedral Angle | N1-C2-C(aldehyde)-O | ~180° (planar) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule. wuxiapptec.comschrodinger.com

For this compound, the HOMO is expected to be distributed primarily over the pyrrole (B145914) ring, indicating its electron-rich, aromatic character. The electron-withdrawing chloro and carbaldehyde groups will lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. The LUMO is likely to have significant contributions from the carbaldehyde group, particularly the C=O bond, suggesting this site is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap compared to pyrrole would imply a higher reactivity. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Illustrative | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability, located on the pyrrole ring. |

| LUMO | -1.8 | Electron-accepting capability, localized on the carbaldehyde. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Identification for Key Transformations

A key transformation involving a precursor to this compound is the Vilsmeier-Haack formylation of 3-chloropyrrole. Computational methods can be used to locate the transition state (TS) for the electrophilic attack of the Vilsmeier reagent on the pyrrole ring. chemtube3d.comquimicaorganica.org According to transition state theory, the TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. wikipedia.org Its geometry reveals the specific arrangement of atoms as bonds are broken and formed. For the formylation of 3-chloropyrrole, calculations would likely show a transition state where the C2 of the pyrrole ring is forming a new bond with the carbon of the Vilsmeier reagent, with the aromaticity of the pyrrole ring being temporarily disrupted.

Kinetic and Thermodynamic Parameters from Computational Data

Once the geometries of the reactants, transition state, and products are optimized, their energies can be calculated to determine the thermodynamic and kinetic parameters of the reaction. researchgate.net

Thermodynamics: The enthalpy of reaction (ΔH) can be calculated from the difference in the electronic energies of the products and reactants. A negative ΔH indicates an exothermic reaction, while a positive value signifies an endothermic one. Similarly, the Gibbs free energy of reaction (ΔG) can be determined, which also accounts for entropy, to predict the spontaneity of the reaction. tandfonline.com

Kinetics: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. rsc.org A lower activation energy implies a faster reaction rate. Using the Eyring equation from transition state theory, the rate constant (k) for the reaction can also be estimated. wikipedia.org Computational studies on related Vilsmeier-Haack reactions show that the formylation of pyrroles generally has a low activation energy, consistent with a rapid reaction. rsc.org

Illustrative Data Table: Calculated Reaction Parameters for Vilsmeier-Haack Formylation

| Parameter | Calculated Value (Illustrative) | Implication |

|---|---|---|

| Activation Energy (Ea) | 10-15 kcal/mol | Low barrier, indicating a fast reaction. |

| Enthalpy of Reaction (ΔH) | -20 to -30 kcal/mol | Exothermic and thermodynamically favorable. |

| Gibbs Free Energy (ΔG) | < 0 kcal/mol | Spontaneous reaction. |

Molecular Dynamics Simulations for Conformational Analysis

While the carbaldehyde group attached to the pyrrole ring is generally planar with respect to the ring, molecular dynamics (MD) simulations can be employed to study its conformational flexibility, especially the rotation around the C2-C(aldehyde) single bond. rsc.org MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the accessible conformations of the molecule and the energy barriers between them. For this compound, MD simulations would likely confirm that the planar conformations (syn and anti with respect to the pyrrole nitrogen) are the most stable, but would also quantify the rotational energy barrier and the timescale of interconversion between them. This information is valuable for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Spectroscopic Parameters and Validation

The theoretical prediction of spectroscopic parameters for molecules like this compound is a powerful tool in computational chemistry, offering insights into molecular structure, bonding, and electronic properties. These predictions, when validated against experimental data, provide a robust understanding of the compound's characteristics. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are central to these investigations. nih.gov

Infrared (IR) Spectroscopy Prediction and Validation

Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311+G(d,p). researchgate.net This method calculates the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule.

The process generally involves:

Geometry Optimization: The first step is to find the lowest energy structure (the most stable conformation) of the molecule.

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are scaled by an empirical factor to improve agreement with experimental data.

For a molecule like this compound, key vibrational modes would include the N-H stretch, C=O stretch of the aldehyde, C-Cl stretch, and various C-H and ring vibrations. The predicted frequencies for these modes would then be compared with experimental Fourier Transform Infrared (FTIR) spectra for validation. The C-Cl stretching vibrations, for example, are typically expected in the 800 cm⁻¹ region. nih.gov

Table 1: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (Note: This table is illustrative, as specific data for this compound is not available in the searched literature. The data represents typical results for similar compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3430 |

| C-H Stretch (aldehyde) | 2850 | 2835 |

| C=O Stretch | 1680 | 1665 |

| C=C Stretch (ring) | 1550 | 1540 |

| C-N Stretch (ring) | 1350 | 1340 |

| C-Cl Stretch | 780 | 770 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is another crucial application of computational chemistry for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating NMR shielding tensors. researchgate.net

The calculated isotropic shielding values are then converted into chemical shifts by referencing them to the calculated shielding of a standard, such as Tetramethylsilane (TMS). The predicted chemical shifts can then be directly compared to experimental NMR data. For this compound, predictions would focus on the shifts of the pyrrole ring protons, the aldehyde proton, and the carbon atoms in the molecule. The agreement between the predicted and experimental shifts helps to confirm the proposed structure.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Note: This table is illustrative, as specific data for this compound is not available in the searched literature.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (aldehyde) | 185.2 | 184.5 |

| C3 (with Cl) | 128.9 | 128.1 |

| C4 | 115.6 | 115.0 |

| C5 | 122.4 | 121.8 |

| CHO | 179.8 | 179.0 |

UV-Vis Spectroscopy and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. nih.gov This method calculates the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*).

The predicted maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra. Solvatochromic effects, the shift in λmax with solvent polarity, can also be modeled using implicit or explicit solvent models in the calculations. researchgate.net These studies provide insight into the electronic structure and the orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Illustrative Predicted Electronic Transitions (Note: This table is illustrative, as specific data for this compound is not available in the searched literature.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 310 | 0.45 | HOMO -> LUMO (π -> π) |

| 265 | 0.12 | HOMO-1 -> LUMO (π -> π) |

| 220 | 0.08 | n -> π* |

Applications of 3 Chloro 1h Pyrrole 2 Carbaldehyde in Synthetic Chemistry and Materials Science

Building Block for Complex Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups makes 3-chloro-1H-pyrrole-2-carbaldehyde a valuable synthon for the construction of diverse and complex heterocyclic systems. The aldehyde group readily participates in a variety of condensation and cyclization reactions, while the chloro substituent can be involved in or influence substitution and coupling reactions. alliedacademies.orgnih.gov This dual reactivity allows for the regioselective formation of fused and substituted heterocyclic structures.

Pyrrole-2-carboxaldehydes, in general, are well-established precursors for a range of heterocyclic compounds. nih.govmdpi.combiosynth.com The presence of the chloro group at the 3-position of the pyrrole (B145914) ring in this compound introduces an additional layer of synthetic utility, enabling the creation of molecules with specific electronic and steric properties that are often crucial for their intended biological or material function. nih.gov

Intermediate for Pharmaceutical and Agrochemical Scaffolds

The pyrrole core is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activity. alliedacademies.orguctm.edu Consequently, derivatives of this compound serve as critical intermediates in the synthesis of new pharmaceutical and agrochemical agents.

The aldehyde functionality can be transformed into a variety of other groups, such as carboxylic acids, amines, or extended side chains, which are essential for the biological activity of the final product. rsc.org For instance, substituted pyrrole-3-carbaldehydes are known intermediates in the synthesis of complex bioactive scaffolds like pyrroloquinolines. rsc.org While direct examples for this compound are not extensively detailed in readily available literature, the established reactivity patterns of similar compounds underscore its potential in this area. researchgate.net

Role in the Synthesis of Enzyme Inhibitors (Focus on chemical transformation for interaction)

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of molecules designed to interact with specific enzyme active sites. The aldehyde group can be chemically transformed to introduce functionalities that can form key interactions, such as hydrogen bonds or coordinate with metal ions, within an enzyme's active site.

For example, the related pyrrole-2-carboxamide moiety is a crucial component of compounds that inhibit bacterial DNA gyrase B. nih.gov The synthesis of such amides would typically involve the oxidation of the aldehyde group of a precursor like this compound to a carboxylic acid, followed by amide coupling. The chlorine atom can also play a significant role in modulating the electronic properties of the pyrrole ring and influencing the binding affinity of the inhibitor to its target enzyme.

Contribution to the Development of Antimicrobial Agents (Focus on synthetic pathways to active derivatives, e.g., E. coli DNA gyrase inhibitors)

The fight against antimicrobial resistance necessitates the development of novel therapeutic agents. DNA gyrase, an essential bacterial enzyme, is a well-validated target for antibacterial drugs. nih.govinspiralis.com A class of potent DNA gyrase inhibitors, the pyrrolamides, features a pyrrole core. nih.gov The synthesis of these inhibitors often starts from pyrrole-based building blocks.

A general synthetic approach to pyrrolamide DNA gyrase inhibitors involves the coupling of a pyrrole carboxylic acid with a suitable amine-containing fragment. nih.gov Starting from this compound, a synthetic pathway to a potential E. coli DNA gyrase inhibitor would likely involve the following key transformations:

Oxidation: The aldehyde group is oxidized to a carboxylic acid to form 3-chloro-1H-pyrrole-2-carboxylic acid. sigmaaldrich.com

Amide Coupling: The resulting carboxylic acid is then coupled with a specific amine-containing side chain, which is crucial for interaction with the GyrB subunit of DNA gyrase.

Precursor in the Synthesis of Natural Products (e.g., Prodiginines)

Prodiginines are a family of red-pigmented tripyrrolic alkaloids known for their diverse biological activities, including immunosuppressive and anticancer properties. A key precursor in the biosynthesis and chemical synthesis of many prodiginines is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde.